MRS2220
Description
Properties
CAS No. |
1027168-08-6 |
|---|---|
Molecular Formula |
C13H12N3O11PS2 |
Molecular Weight |
481.34 |
IUPAC Name |
2-[[2-Hydroxy-5-(hydroxymethyl)-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-8-yl]diazenyl]benzene-1,4-disulfonic acid; Cyclic pyridoxine-R4,5-monophosphate-6-azophenyl-2',5'-disulfonic acid |
InChI |
InChI=1S/C13H12N3O11PS2/c17-5-7-4-14-13(12-9(7)6-26-28(18,19)27-12)16-15-10-3-8(29(20,21)22)1-2-11(10)30(23,24)25/h1-4,17H,5-6H2,(H,18,19)(H,20,21,22)(H,23,24,25)/b16-15+ |
InChI Key |
KADPIJCRPXZLQS-FOCLMDBBSA-N |
SMILES |
O=S(C1=CC=C(S(=O)(O)=O)C=C1/N=N/C2=NC=C(CO)C3=C2OP(OC3)(O)=O)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS2220; MRS-2220; MRS 2220 |
Origin of Product |
United States |
Pharmacological Characterization of Mrs2220 As a P2x Receptor Antagonist
Discovery and Initial Functional Classification of MRS2220
This compound, chemically known as cyclic pyridoxine-α4,5-monophosphate-6-azophenyl-2′,5′-disulfonate, was synthesized as an analogue of the P2 receptor antagonists pyridoxal-5′-phosphate and the 6-azophenyl-2′,4′-disulfonate derivative (PPADS). researchgate.netnih.govnih.govacs.org The synthesis involved cyclizing the phosphate (B84403) group of a pyridoxine (B80251) derivative by esterification to a CH2OH group at the 4-position. researchgate.netnih.govnih.gov This structural modification led to the identification of this compound as a selective antagonist of ATP-evoked responses at rat P2X1 receptors. researchgate.netnih.govnih.govacs.org Its initial functional classification established it as a pharmacological tool for investigating P2X1 receptor activity. nih.govnih.gov
Receptor Subtype Selectivity and Potency Profile of this compound
Detailed pharmacological studies have elucidated the selectivity and potency profile of this compound across various purinergic receptor subtypes.
Selective Antagonism at Recombinant P2X1 Receptors
This compound functions as a selective antagonist at recombinant P2X1 receptors. researchgate.netnih.govnih.govwhiterose.ac.uk Studies using Xenopus oocytes expressing recombinant rat P2X1 receptors demonstrated that this compound inhibited ATP-induced inward currents. researchgate.netnih.gov The potency of this compound at the recombinant rat P2X1 receptor was reported with an IC50 value of 10.2 ± 2.6 μM. researchgate.netnih.govnih.gov This antagonistic effect was found to be reversible with washout and surmountable, distinguishing it from the irreversible or slowly reversible blockade observed with some other antagonists like PPADS. researchgate.netnih.govnih.gov While its potency at P2X1 receptors was lower compared to PPADS (IC50 98.5 ± 5.5 nM) or iso-PPADS (IC50 42.5 ± 17.5 nM), this compound was recognized as a relatively selective pharmacological probe for P2X1 receptors. researchgate.netnih.govnih.gov
Antagonistic Activity at P2X3 Receptors
Beyond its activity at P2X1 receptors, this compound has also shown antagonistic activity at P2X3 receptors. researchgate.netnih.govnih.govwhiterose.ac.uk However, its potency at P2X3 receptors is considerably lower than at P2X1 receptors. whiterose.ac.uk Weak antagonistic activity was observed at the rat P2X3 receptor with an IC50 value of 58.3 ± 0.1 μM. researchgate.netnih.govnih.gov This indicates that this compound is approximately 6-fold less potent at P2X3 receptors compared to P2X1 receptors. whiterose.ac.uk
Lack of Agonist or Antagonist Activity at P2X2 and P2X4 Receptors
Studies investigating the effects of this compound on other P2X receptor subtypes, specifically P2X2 and P2X4, have shown a lack of significant activity. At recombinant rat P2X2 and P2X4 receptors expressed in Xenopus oocytes, no enhancing or antagonistic properties of this compound were evident. researchgate.netnih.govnih.gov This indicates that this compound does not act as either an agonist or an antagonist at these receptor subtypes within the tested concentrations. whiterose.ac.uk
Inactivity at P2Y Receptor Subtypes (P2Y1, P2Y2, P2Y4, P2Y6)
The selectivity profile of this compound extends to the P2Y family of receptors, which are G protein-coupled receptors. guidetopharmacology.orgnih.govoncotarget.com this compound was found to be inactive as either an agonist or an antagonist at several P2Y receptor subtypes. researchgate.netnih.govnih.gov This includes the phospholipase C-coupled P2Y1 receptor of turkey erythrocytes, recombinant human P2Y2 and P2Y4 receptors, and recombinant rat P2Y6 receptors. researchgate.netnih.govnih.gov This lack of activity at these P2Y subtypes further highlights the relative selectivity of this compound for P2X receptors, particularly P2X1.
Absence of Affinity at Adenosine (B11128) Receptors (A1, A2A, A3)
To further characterize its selectivity, the affinity of this compound at adenosine receptors (also known as P1 receptors) was evaluated. mdpi.complos.orguoa.gr At a concentration of 100 μM, this compound did not have measurable affinity at rat A1, rat A2A, or human A3 receptors. researchgate.netnih.govnih.gov This demonstrates that this compound does not significantly interact with these major adenosine receptor subtypes.
Based on the research findings, the receptor selectivity and potency profile of this compound can be summarized in the following table:
| Receptor Subtype | Activity | Potency (IC50) | Notes |
| P2X1 (recombinant rat) | Antagonist | 10.2 ± 2.6 μM | Selective, reversible, surmountable. researchgate.netnih.govnih.gov |
| P2X3 (recombinant rat) | Weak Antagonist | 58.3 ± 0.1 μM | Approximately 6-fold less potent than at P2X1. researchgate.netnih.govnih.govwhiterose.ac.uk |
| P2X2 (recombinant rat) | No activity | > 100 μM (approx.) | Neither agonist nor antagonist. researchgate.netnih.govnih.gov |
| P2X4 (recombinant rat) | No activity | > 100 μM (approx.) | Neither agonist nor antagonist. researchgate.netnih.govnih.gov |
| P2Y1 (turkey erythrocyte) | No activity | Inactive | Neither agonist nor antagonist. researchgate.netnih.govnih.gov |
| P2Y2 (recombinant human) | No activity | Inactive | Neither agonist nor antagonist. researchgate.netnih.govnih.gov |
| P2Y4 (recombinant human) | No activity | Inactive | Neither agonist nor antagonist. researchgate.netnih.govnih.gov |
| P2Y6 (recombinant rat) | No activity | Inactive | Neither agonist nor antagonist. researchgate.netnih.govnih.gov |
| Adenosine A1 (rat) | No measurable affinity | > 100 μM | At 100 μM concentration. researchgate.netnih.govnih.gov |
| Adenosine A2A (rat) | No measurable affinity | > 100 μM | At 100 μM concentration. researchgate.netnih.govnih.gov |
| Adenosine A3 (human) | No measurable affinity | > 100 μM | At 100 μM concentration. researchgate.netnih.govnih.gov |
This table summarizes the key findings regarding the pharmacological profile of this compound, highlighting its selective antagonistic action at P2X1 receptors and limited or absent activity at other purinergic and adenosine receptor subtypes.
Mechanistic Aspects of this compound Antagonism
The antagonistic properties of this compound have been primarily characterized at the P2X1 receptor subtype. Studies investigating the mechanism of action of this compound have provided insights into its interaction with the receptor.
Reversible and Surmountable Antagonism of P2X1 Receptor Activation
Research indicates that this compound functions as a reversible and surmountable antagonist at the P2X1 receptor. researchgate.net This means that the inhibitory effect of this compound on ATP-induced P2X1 receptor activation can be overcome by increasing concentrations of the agonist (ATP), and the receptor's function can be restored upon removal of this compound. This contrasts with irreversible antagonists, which cause a persistent block of receptor activity.
Electrophysiological studies, particularly using techniques like twin electrode voltage clamping in Xenopus oocytes expressing recombinant rat P2X1 receptors, have demonstrated the surmountable nature of this compound antagonism. researchgate.net Increasing concentrations of ATP in the presence of a fixed concentration of this compound can eventually elicit a maximal or near-maximal response, albeit with a rightward shift in the ATP concentration-response curve. The reversibility is observed as the recovery of ATP-evoked currents after washout of this compound from the experimental system. researchgate.net
Comparison of Reversibility with Other Antagonists
The reversible nature of this compound antagonism distinguishes it from certain other P2X receptor antagonists, such as oxidized ATP, which is described as an irreversible antagonist at the P2X7 receptor at high concentrations. nih.gov The reversibility of this compound is considered advantageous for research purposes as it allows for better control and manipulation of receptor activity in experimental settings and facilitates the study of receptor kinetics.
Compared to some other pyridoxal-5′-phosphate derivatives like PPADS, this compound exhibits reversible effects, whereas PPADS has been reported to have less readily reversible or even irreversible actions depending on the receptor subtype and experimental conditions. researchgate.net This difference in reversibility contributes to the distinct pharmacological profiles of these compounds.
Comparative Pharmacology of this compound with Established P2 Receptor Antagonists
Comparative studies have evaluated the efficacy and selectivity of this compound in relation to other commonly used P2 receptor antagonists, highlighting its specific profile within this class of compounds.
Comparative Efficacy and Selectivity with Pyridoxal-5′-phosphate Derivatives (e.g., PPADS, iso-PPADS)
This compound is structurally related to pyridoxal-5′-phosphate derivatives like PPADS (pyridoxalphosphate-6-azophenyl-2′,4′-disulfonic acid) and iso-PPADS (pyridoxalphosphate-6-azophenyl-2′,5′-disulfonic acid). researchgate.net While these compounds share a common structural scaffold, variations in their side chains lead to differences in their pharmacological properties, including potency and selectivity for different P2X receptor subtypes.
Studies have shown that this compound is a selective antagonist at the P2X1 receptor. researchgate.netphysiology.org Its potency at the recombinant rat P2X1 receptor has been reported with an IC50 value of approximately 10.2 ± 2.6 μM. researchgate.netnih.gov In comparison, PPADS and iso-PPADS are generally more potent antagonists at the P2X1 receptor, with reported IC50 values in the nanomolar range (e.g., PPADS IC50 ~98.5 nM, iso-PPADS IC50 ~42.5 nM at recombinant rat P2X1). researchgate.net
However, a key difference lies in their selectivity profiles and reversibility, as discussed previously. While PPADS and iso-PPADS are considered less selective, blocking multiple P2X and even some P2Y receptor subtypes, this compound demonstrates better selectivity for P2X1 receptors over other P2X subtypes like P2X2 and P2X4, where it shows no significant antagonistic properties at tested concentrations. researchgate.netphysiology.org this compound was also found to be inactive at several P2Y and adenosine receptors. researchgate.net
Here is a comparative data table based on reported IC50 values at recombinant rat P2X1 receptors:
| Compound | P2X1 IC50 (μM) | Reversibility | Selectivity Profile (vs. P2X2, P2X4) |
| This compound | 10.2 ± 2.6 | Reversible | Selective (inactive at P2X2, P2X4) |
| PPADS | 0.0985 ± 0.0055 | Less readily reversible | Non-selective |
| iso-PPADS | 0.0425 ± 0.0175 | Reversible | Less selective |
Note: IC50 values can vary depending on species and experimental conditions.
Differential Actions Compared to Suramin (B1662206) and its Analogs (e.g., NF compounds)
Suramin and its analogs, such as NF279 and NF449, represent another class of P2 receptor antagonists with distinct pharmacological profiles compared to this compound. nih.govnih.govguidetopharmacology.org Suramin is a polysulfonated naphthylurea known as a broad-spectrum P2 receptor antagonist, affecting multiple P2X and P2Y subtypes. nih.govguidetopharmacology.org NF compounds, derived from Suramin, were developed to achieve greater selectivity for specific P2X subtypes. nih.gov
NF279 is described as a potent and selective P2X1 antagonist with an IC50 of 19 nM at human P2X1 receptors, showing good selectivity over P2X2, P2X3, and P2X4. guidetopharmacology.orgbio-techne.comtocris.com NF449 is reported to be even more potent and highly selective for P2X1 receptors, with activity in the picomolar range. nih.govwhiterose.ac.uk
In contrast to the high potency of NF279 and NF449 at P2X1 receptors, this compound is less potent at this subtype (IC50 ~10.2 μM). researchgate.netnih.gov However, this compound's distinct structure as a cyclic pyridoxine derivative sets it apart mechanistically and in its detailed interaction with the receptor compared to the polysulfonated Suramin analogs. While both this compound and certain NF compounds show selectivity for P2X1, their chemical scaffolds and potentially their binding sites or modes of antagonism differ. researchgate.netnih.gov
Comparison with ATP Analogs (e.g., TNP-ATP)
ATP analogs, such as 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), represent another important class of P2X receptor antagonists. nih.govtocris.com TNP-ATP is a high-affinity, selective P2X receptor antagonist, particularly potent at P2X1, P2X3, and heteromeric P2X2/3 receptors with nanomolar IC50 values. nih.govtocris.com It is significantly less potent at P2X2, P2X4, and P2X7 receptors. nih.govtocris.com TNP-ATP is generally considered a competitive antagonist, interacting directly with the ATP binding site. nih.gov
This compound, while also an antagonist at P2X1 receptors, is considerably less potent than TNP-ATP at this subtype. researchgate.netnih.gov The mechanism of antagonism may also differ; while TNP-ATP is a competitive antagonist, this compound is suggested to potentially bind to an allosteric recognition site on the P2X receptor. nih.gov This difference in potential binding sites and potency highlights the diverse ways in which antagonists can modulate P2X receptor function.
Here is a comparative data table summarizing key features:
| Compound | Chemical Class | Primary Target Potency (P2X1) | Proposed Mechanism | Reversibility |
| This compound | Cyclic pyridoxine derivative | Moderate (μM) | Allosteric? | Reversible |
| PPADS | Pyridoxal-5′-phosphate deriv. | High (nM) | Non-selective | Less reversible |
| iso-PPADS | Pyridoxal-5′-phosphate deriv. | High (nM) | Non-selective | Reversible |
| Suramin | Polysulfonated naphthylurea | Moderate (μM) | Broad-spectrum | Reversible |
| NF279 | Suramin analog | High (nM) | Selective P2X1 | Reversible |
| NF449 | Suramin analog | Very High (pM) | Highly selective P2X1 | Reversible |
| TNP-ATP | ATP analog | Very High (nM) | Competitive | Reversible |
Note: Potency and specific mechanisms can vary based on receptor subtype, species, and experimental conditions.
Relationship to Other MRS Compounds (e.g., MRS2219, MRS2257, MRS2159)
This compound belongs to a series of compounds developed as modulators of purinergic receptors, particularly P2X subtypes. Its pharmacological profile is often compared to other related MRS compounds, such as MRS2219, MRS2257, and MRS2159, to understand its relative potency, selectivity, and mechanism of action. These compounds are often derived from or structurally related to pyridoxal (B1214274) phosphate derivatives, which have been explored for their P2 receptor modulating properties researchgate.netnih.govelifesciences.orgresearchgate.netelifesciences.orgunistra.fr.
This compound is characterized as a selective antagonist of the rat P2X1 receptor researchgate.net. In contrast, MRS2219, a closely related cyclic pyridoxine derivative, acts as a selective potentiator of ATP-evoked responses at rat P2X1 receptors researchgate.net. This highlights a key difference in the functional outcome of their interaction with the P2X1 receptor, despite their structural similarities as cyclic pyridoxine derivatives; this compound is specifically a 6-azophenyl-2′,5′-disulfonate derivative of MRS2219 researchgate.net.
Another important analog, MRS2159, is also recognized as a P2X1 receptor antagonist and has shown antagonistic activity at the P2X3 receptor as well news-medical.nettocris.comguidetomalariapharmacology.org. Research indicates that MRS2159 is more potent than the broader P2 antagonist PPADS at the P2X1 receptor news-medical.nettocris.com. MRS2257 is another analog within this series that demonstrates selectivity for both P2X1 and P2X3 receptors elifesciences.orgelifesciences.orgfrontiersin.org. Studies have reported IC50 values for MRS2257 at P2X1 and P2X3 receptors, indicating its potency at these subtypes elifesciences.orgelifesciences.org.
Comparative studies have provided quantitative data on the potency of these compounds at specific P2X receptor subtypes. For instance, this compound has been reported with an IC50 value of 10.2 ± 2.6 μM at recombinant rat P2X1 receptors and showed weak antagonistic activity at rat P2X1 receptors with an IC50 of 58.3 ± 0.1 μM in another context, while exhibiting no enhancing or antagonistic properties at recombinant rat P2X2 and P2X4 receptors researchgate.net. Another source lists the IC50 for this compound at rP2X1 as 10.2 μM uni-bonn.denih.gov. MRS2159 has shown higher potency at the rat P2X1 receptor with an IC50 of 0.009 μM, and also antagonizes human P2X1 with an IC50 of 1.15 μM and rat P2X3 with an IC50 of 12.9 μM tocris.comnih.gov. MRS2219, as a potentiator, has an reported EC50 value of 5.9 ± 1.8 μM at rat P2X1 receptors researchgate.netnih.gov. MRS2257 has IC50 values of 5 nM for P2X1 and 22 nM for P2X3 elifesciences.orgelifesciences.org.
The differences in activity (antagonism vs. potentiation) and subtype selectivity among this compound, MRS2219, MRS2159, and MRS2257 underscore the importance of specific structural modifications within this class of compounds in determining their pharmacological profiles at P2X receptors. These comparisons are crucial for understanding the structure-activity relationships within the MRS series and for the development of more selective purinergic receptor probes.
Comparative Activity of Selected MRS Compounds at P2X Receptors
| Compound | Activity at rP2X1 Receptor | Activity at rP2X3 Receptor | Activity at rP2X2, rP2X4 Receptors | Reference |
| This compound | Antagonist (IC50: 10.2 μM) researchgate.netuni-bonn.denih.gov, weak antagonist (IC50: 58.3 μM) researchgate.net | Not specified/Low potency | No enhancing or antagonistic properties researchgate.net | researchgate.netuni-bonn.denih.gov |
| MRS2219 | Potentiator (EC50: 5.9 μM) researchgate.netnih.gov | Not specified | No enhancing or antagonistic properties researchgate.net | researchgate.netnih.gov |
| MRS2159 | Antagonist (IC50: 0.009 μM) nih.gov, Antagonist (hP2X1 IC50: 1.15 μM) nih.gov | Antagonist (IC50: 12.9 μM) tocris.com | Not specified | tocris.comnih.gov |
| MRS2257 | Antagonist (IC50: 5 nM) elifesciences.orgelifesciences.org | Antagonist (IC50: 22 nM) elifesciences.orgelifesciences.org | Not specified | elifesciences.orgelifesciences.org |
Molecular Mechanisms of Mrs2220 Action at P2x1 Receptors
Ligand-Receptor Binding Interactions of MRS2220 at P2X1 Receptors
Studies have explored how this compound interacts with the P2X1 receptor at the molecular level, focusing on its binding site and the nature of its antagonism.
Characterization of the this compound Binding Site on P2X1 Receptors
While the precise binding site of this compound on the P2X1 receptor has been a subject of investigation, evidence suggests it may involve allosteric recognition sites. nih.gov P2X receptors, including P2X1, are trimeric ligand-gated ion channels where ATP binds at sites located at the extracellular interface of each subunit. frontiersin.orgbiorxiv.org These ATP binding sites are highly conserved. mdpi.com Although this compound is structurally related to ATP antagonists like PPADS, which can interact with the ATP binding site, the nature of this compound's interaction points towards potential allosteric modulation. researchgate.netnih.govuni-frankfurt.de
Allosteric Modulation Versus Competitive Antagonism
The mechanism by which this compound inhibits P2X1 receptor function has been characterized. Unlike some other P2X1 antagonists such as TNP-ATP or NF023, which are described as competitive antagonists, this compound is suggested to bind to allosteric recognition sites on P2X receptors. nih.govmdpi.com This allosteric binding implies that this compound does not directly compete with ATP for the orthosteric binding site but rather binds to a distinct site, influencing receptor activity through conformational changes. nih.govmdpi.com However, some sources also describe this compound as a selective antagonist without explicitly detailing its mechanism as purely allosteric or competitive, highlighting its reversible and surmountable effect on ATP-evoked currents. researchgate.netresearchgate.net
Conformational Changes Induced by this compound Binding and their Impact on Receptor Function
Ligand binding to P2X receptors induces significant conformational changes that are critical for channel gating and function. frontiersin.orgnih.gov Upon ATP binding, a fast and large conformational change occurs in the extracellular domain, leading to pore opening. frontiersin.org These changes involve movements in the extracellular domain, including potential rotation and sliding of subunits, which affect the ion conducting pore. nih.gov While detailed studies specifically on conformational changes induced by this compound are limited in the provided sources, the proposed allosteric mechanism of this compound suggests that its binding to a site distinct from the ATP binding site would induce conformational rearrangements that ultimately lead to the inhibition of channel opening or ion flow. nih.govmdpi.com Antagonists, whether competitive or allosteric, stabilize the receptor in a closed or non-conducting state, thereby preventing or reducing the conformational changes necessary for channel activation by ATP.
Electrophysiological Characterization of this compound Effects on P2X1 Current
Electrophysiological studies have been crucial in understanding the functional impact of this compound on P2X1 receptors, particularly its effects on ATP-evoked currents.
Modulation of ATP-Evoked Inward Currents
This compound acts as a selective antagonist, inhibiting the inward currents elicited by ATP at P2X1 receptors. researchgate.netresearchgate.net Studies using techniques like twin electrode voltage clamping in Xenopus oocytes expressing recombinant rat P2X1 receptors have demonstrated that this compound reduces the amplitude of ATP-evoked currents in a concentration-dependent manner. researchgate.net For instance, this compound showed antagonistic activity at the recombinant rat P2X1 receptor with an IC50 value of 10.2 ± 2.6 μM. researchgate.netresearchgate.net Its effect was found to be reversible with washout and surmountable, meaning that increasing concentrations of ATP could overcome the inhibition by this compound. researchgate.netresearchgate.net This surmountable nature might initially suggest competitive antagonism, but the proposed allosteric binding indicates a more complex interaction where the antagonist's influence on receptor conformation can be overcome by high agonist concentrations. researchgate.netnih.govmdpi.comresearchgate.net this compound showed significantly lower potency at other P2X receptor subtypes, such as rat P2X3 receptors (IC50 58.3 ± 0.1 μM), and no significant antagonistic or enhancing effects at recombinant rat P2X2 and P2X4 receptors, highlighting its selectivity for P2X1. researchgate.netresearchgate.net
Here is a summary of the antagonistic potency of this compound at different P2X receptor subtypes:
| Receptor Subtype | Species | IC50 (μM) |
| P2X1 | Rat | 10.2 ± 2.6 |
| P2X3 | Rat | 58.3 ± 0.1 |
| P2X2 | Rat | No significant effect |
| P2X4 | Rat | No significant effect |
Kinetic Analysis of P2X1 Receptor Inhibition by this compound
While detailed kinetic analyses specifically for this compound are not extensively described in the provided sources, the observation that its effect is reversible with washout suggests that this compound binding to the receptor is not irreversible. researchgate.netresearchgate.net The surmountable nature of the antagonism by increasing ATP concentrations also provides insight into the interaction kinetics, indicating a dynamic equilibrium between the receptor, ATP, and this compound. researchgate.netresearchgate.net Kinetic studies with other P2X1 antagonists have explored parameters like association and dissociation rates and their impact on the apparent pharmacology. uni-frankfurt.de Further kinetic analysis of this compound's interaction with P2X1 receptors could provide more detailed information about its binding and unbinding rates and how they contribute to the observed functional inhibition and reversibility.
Research Methodologies and Experimental Models Employed in Mrs2220 Studies
In Vitro Experimental Systems for P2X Receptor Research
In vitro systems are crucial for studying the direct effects of compounds like MRS2220 on P2X receptors in a controlled environment. These systems allow for the expression of specific receptor subtypes and the measurement of their functional responses.
Heterologous Expression Systems (e.g., Xenopus Oocytes, HEK293 Cells)
Heterologous expression systems are widely used to study the function of cloned ion channels and receptors, including P2X subtypes. Xenopus oocytes and Human Embryonic Kidney (HEK) 293 cells are common choices for expressing recombinant P2X receptors. These systems allow researchers to express specific combinations of P2X subunits (homotrimeric or heterotrimeric) and assess their functional and pharmacological properties in isolation from other native receptors. frontiersin.orgresearchgate.netnih.govnih.govnih.govphysiology.org
Studies have shown that this compound acts as a selective antagonist at rat P2X1 receptors expressed in Xenopus oocytes. researchgate.net The potency of this compound at the recombinant rat P2X1 receptor was reported with an IC50 value of 10.2 ± 2.6 μM. researchgate.net Unlike some other antagonists like PPADS, the effect of this compound was found to be reversible with washout and surmountable. researchgate.net this compound also exhibited weak antagonistic activity at the rat P2X3 receptor with an IC50 of 58.3 ± 0.1 μM when expressed in Xenopus oocytes. researchgate.net However, at recombinant rat P2X2 and P2X4 receptors, this compound showed neither enhancing nor antagonistic properties. researchgate.net
HEK293 cells are also frequently used for expressing P2X receptors for pharmacological studies. frontiersin.orgnih.govphysiology.org These cells offer advantages for certain types of assays and can be genetically modified for stable expression of receptor subunits.
Functional Assays (e.g., Patch-Clamp Electrophysiology, Calcium Imaging)
To measure the activity of P2X receptors in response to ligands like ATP and the effects of modulators like this compound, functional assays are employed.
Patch-clamp electrophysiology is a primary technique used to directly measure the ion currents flowing through activated P2X channels. metrionbiosciences.comresearchgate.netnih.govqueens.orgresearchgate.netresearchgate.net This technique allows for precise control of membrane potential and detailed analysis of current kinetics, desensitization, and the effects of antagonists on channel function. Studies on this compound using twin-electrode voltage clamping in Xenopus oocytes expressing recombinant rat P2X1, P2X2, P2X3, and P2X4 receptors have provided quantitative data on its antagonistic potency and selectivity. researchgate.net
Calcium imaging is another functional assay used to assess P2X receptor activity. metrionbiosciences.comnih.govunistra.fr P2X receptors are permeable to calcium ions, and their activation leads to an influx of Ca2+ into the cell, which can be detected using fluorescent calcium indicators. physiology.orgmetrionbiosciences.comnih.gov While patch-clamp provides direct current measurements, calcium imaging allows for the simultaneous monitoring of responses in multiple cells. nih.gov
Use of Native Cell Systems (e.g., Turkey Erythrocytes)
Beyond recombinant systems, researchers also study the effects of compounds on P2X receptors expressed in native cells. Turkey erythrocytes (red blood cells) have been used in purinergic receptor research, particularly for characterizing P2Y receptors. researchgate.netbiocompare.comrockland.com
In studies investigating this compound, turkey erythrocytes were utilized to assess its activity at the phospholipase C-coupled P2Y1 receptor. researchgate.net At a concentration of 100 μM, this compound was found to be inactive as either an agonist or antagonist at the P2Y1 receptor in this native cell system. researchgate.net This contrasts with its activity observed at P2X receptors in heterologous expression systems, highlighting its selectivity.
Summary of In Vitro Findings for this compound
The following table summarizes key findings regarding this compound activity in in vitro systems:
| Receptor Subtype (Species) | Expression System | Assay Method | This compound Activity | IC50 / EC50 (µM) | Key Observation | Source |
| P2X1 (rat) | Xenopus Oocytes | Twin-electrode voltage clamp | Antagonist | 10.2 ± 2.6 | Selective antagonist, reversible and surmountable | researchgate.net |
| P2X3 (rat) | Xenopus Oocytes | Twin-electrode voltage clamp | Weak Antagonist | 58.3 ± 0.1 | Weak antagonistic activity | researchgate.net |
| P2X2 (rat) | Xenopus Oocytes | Twin-electrode voltage clamp | Inactive | >100 | No enhancing or antagonistic properties | researchgate.net |
| P2X4 (rat) | Xenopus Oocytes | Twin-electrode voltage clamp | Inactive | >100 | No enhancing or antagonistic properties | researchgate.net |
| P2Y1 (turkey) | Erythrocytes | Functional Assay | Inactive | >100 | No agonist or antagonist activity at 100 µM | researchgate.net |
Computational and Structural Biology Approaches
Computational methods and structural biology techniques complement experimental studies by providing insights into the molecular interactions between this compound and P2X receptors.
Molecular Modeling and Ligand Docking Simulations
Molecular modeling and ligand docking simulations are used to predict how a small molecule like this compound might bind to a receptor protein. scispace.comnih.govwhiterose.ac.ukmdpi.comfrontiersin.orgchemrxiv.orgiit.itschrodinger.comuea.ac.ukresearchgate.net These methods utilize the known or predicted three-dimensional structure of the receptor to identify potential binding sites and estimate the binding affinity and orientation of the ligand. mdpi.comfrontiersin.orgchemrxiv.org
While specific details of molecular modeling and docking studies specifically with this compound were not extensively detailed in the provided snippets, the general approach involves preparing the ligand and receptor structures, identifying potential binding sites, running docking calculations to generate possible binding poses, and evaluating the results based on scoring functions that estimate binding affinity. mdpi.comchemrxiv.org These computational approaches are increasingly supported by advancements in structural biology, such as X-ray crystallography and cryo-electron microscopy, which provide high-resolution structures of P2X receptors. nih.govfrontiersin.org
Molecular Dynamics Simulations in P2X Receptor Research
Molecular dynamics (MD) simulations are a computational technique increasingly utilized in P2X receptor research to complement experimental findings and provide insights at the atomic level. nih.govfrontiersin.orgelifesciences.org MD simulations allow researchers to model the dynamic behavior of P2X receptors, including conformational changes associated with ATP binding, channel gating, and interaction with ligands. nih.govnih.govfrontiersin.orgfrontiersin.org
These simulations can help visualize and understand processes such as ion flow through the channel pore and the movement of different receptor domains during activation and desensitization. nih.govnih.govfrontiersin.org For instance, MD simulations have been used to model ion flow through the ATP-bound open state of P2X receptors, showing ions entering through extracellular fenestrations and passing through the pore. frontiersin.org They can also be used to investigate the structural basis of desensitization. nih.gov
In the context of ligand interactions, MD simulations, often combined with ligand docking studies, can predict how compounds like this compound might bind to the receptor and influence its conformation and function. nih.govfrontiersin.org This computational approach can help identify potential binding sites, including orthosteric (ATP-binding site) and allosteric sites, and understand the molecular interactions driving ligand selectivity and efficacy. frontiersin.orgelifesciences.orgfrontiersin.orgnih.govresearchgate.net For example, MD simulations have been used to model the docking of antagonists to P2X receptors to understand orthosteric inhibition. frontiersin.orgelifesciences.org
Methodological Limitations and Challenges in P2X Receptor Pharmacology
Research into P2X receptor pharmacology, including studies involving compounds like this compound, faces several methodological limitations and challenges. One significant challenge is the development of subtype-selective ligands. nih.govnih.gov The orthosteric ATP-binding site is relatively conserved across different P2X receptor subtypes, which can make it difficult to design compounds that target only one specific subtype. nih.gov Structural studies are crucial for identifying subtle differences that can be exploited for selective ligand design. nih.gov
The complexity of P2X receptor assembly also poses a challenge. P2X receptors can function as both homotrimers (composed of three identical subunits) and heterotrimers (composed of different subunits). nih.govelifesciences.orgnih.govphysiology.org The pharmacological properties of heterotrimeric receptors can be distinct from those of the corresponding homotrimers, and much less is known about their composition, stoichiometry, and function. nih.gov This adds complexity to understanding the effects of compounds that may interact differently with various homo- and heteromeric assemblies.
Another limitation in P2X receptor research has historically been the limited availability of selective small-molecule tools (agonists and antagonists). nih.gov While progress has been made, particularly with the application of high-throughput screening, developing highly selective and potent compounds remains an ongoing effort. nih.gov
Interpreting findings from experimental studies can also have limitations. For instance, in mutagenesis studies, it can be challenging to disentangle effects on ligand binding versus channel gating. nih.gov Furthermore, some in vitro methodologies might introduce artifacts, as suggested by discussions around the historical understanding of P2X7 receptor pore dilation. frontiersin.org
Translational challenges exist in bridging findings from in vitro and preclinical studies to clinical applications. frontiersin.org Factors beyond in vitro selectivity can influence the in vivo effects of P2X receptor antagonists. mdpi.com
The dynamic nature of P2X receptors and the multiple factors affecting their function, such as desensitization, add layers of complexity to pharmacological studies. nih.gov While structural information is becoming more available, understanding the full molecular mechanisms underlying these processes and how compounds like this compound modulate them requires integrated experimental and computational approaches. nih.govnih.govelifesciences.org
Preclinical Research Applications and Future Perspectives for Mrs2220 As a Pharmacological Probe
Elucidating P2X1 Receptor Function in Defined Biological Contexts
The P2X1 receptor is expressed in a variety of tissues, and MRS2220 has been instrumental in understanding its specific contributions in these settings. scbt.comuniprot.org
Investigation of P2X1 Receptor Roles in Smooth Muscle Physiology (e.g., Vascular, Gastrointestinal, Bladder)
P2X1 receptors are predominantly expressed in smooth muscle tissues, where they are involved in mediating contractions in response to ATP released from sympathetic motor nerves. physiology.orggenecards.orgnih.gov Studies utilizing pharmacological tools like this compound have helped elucidate the role of P2X1 in the smooth muscle of various organs.
In vascular smooth muscle, P2X1 receptor activation contributes to vasoconstriction, particularly in small arteries and arterioles. scbt.comgenecards.org Research using P2X1 antagonists has aided in understanding this role. scbt.com While some studies suggest P2X1 receptors are solely on smooth muscle, others indicate potential presence on endothelial cells, contributing to vasodilation in some vascular beds. psu.edu
P2X1 receptors are also found in the smooth muscle of the gastrointestinal tract and bladder. ucl.ac.ukphysiology.orggenecards.orgnih.govfrontiersin.org In the bladder, P2X1 contributes to smooth muscle contractions. genecards.orgnih.gov Early studies on guinea pig detrusor smooth muscle indicated a role for ATP and P2X1 receptors in neurogenic contractions. nih.gov Although some P2Y1 antagonists have been used to study gastrointestinal smooth muscle, the specific role of P2X1 in this tissue has also been explored. nih.gov
This compound, as a selective P2X1 antagonist, is valuable for differentiating P2X1-mediated smooth muscle responses from those mediated by other purinergic or neurotransmitter receptors present in these tissues. ucl.ac.uk
Examination of P2X1 Receptor Contribution to Platelet Aggregation and Thrombus Formation
P2X1 receptors are present on human platelets and megakaryocytes. imrpress.comresearchgate.net Along with P2Y1 and P2Y12 receptors, P2X1 is one of the purinergic receptors activated by ADP in platelets. imrpress.comresearchgate.net While P2X1 activation by itself may not lead to full aggregation, it causes shape change and can amplify platelet activation initiated by other agonists like collagen or thrombin receptor agonists. imrpress.comresearchgate.netnih.gov
Studies using P2X1 knockout mice and antagonists have demonstrated the receptor's importance in thrombus formation, particularly under high shear rates found in small arteries. imrpress.comuliege.be P2X1 activity is necessary for thrombus formation in these conditions, and its inhibition or deletion can impair thrombus formation and lead to faster thrombus removal. imrpress.comuliege.be Overexpression of P2X1 can lead to a prothrombotic phenotype. imrpress.comuliege.be this compound, by selectively blocking P2X1, allows researchers to investigate the specific contribution of this receptor to platelet activation and thrombus formation in various experimental models. imrpress.comnih.gov
Exploration of P2X1 Receptor Involvement in Other Cellular Processes
Beyond smooth muscle and platelets, P2X1 receptors are expressed in other cell types, and this compound can be used to investigate their roles in these contexts. scbt.comnih.gov P2X1 receptors are found on immune cells such as neutrophils, macrophages, and mast cells, where they may be involved in processes like chemotaxis and cytokine release. nih.govnih.gov Targeting P2X1 with inhibitors allows for the exploration of its role in inflammatory responses. scbt.comnih.gov
The interaction of P2X1 receptors with the cytoskeleton has also been investigated, and studies using methods that disrupt or stabilize the cytoskeleton have shown effects on P2X1 receptor currents. nih.gov this compound can be a tool to probe the functional consequences of such interactions.
Rational Design of Next-Generation P2X1 Antagonists Based on the this compound Scaffold
The structure and activity of this compound, along with other P2X1 antagonists, provide valuable information for the rational design of novel and improved P2X1 receptor antagonists. researchgate.netfrontiersin.orgnih.gov MRS compounds, including this compound, have shown selectivity for P2X1 receptors and have served as lead compounds for future development. researchgate.netfrontiersin.org
The development of more potent and selective antagonists with improved pharmacokinetic properties is an ongoing effort in purinergic receptor pharmacology. ucl.ac.ukmdpi.com Analyzing the structure-activity relationships of compounds like this compound and its analogs helps medicinal chemists design compounds with enhanced affinity, selectivity, and metabolic stability, which are crucial for both in vivo research and potential therapeutic applications. ucl.ac.uknih.govmdpi.com Recent structural studies of the human P2X1 receptor, including in complex with antagonists, provide a foundation for structure-based drug design approaches. nih.gov
Future Directions in P2X1 Receptor Pharmacology and Chemical Biology Research
Future research utilizing pharmacological probes like this compound will continue to refine our understanding of P2X1 receptor function in health and disease. The development of even more potent, selective, and metabolically stable P2X1 antagonists is a key future direction. ucl.ac.ukmdpi.com These improved tools will facilitate more comprehensive in vivo studies to fully delineate the therapeutic potential of targeting P2X1 receptors in various conditions, including cardiovascular diseases, urological disorders, and inflammatory conditions. scbt.comucl.ac.uknih.gov
Furthermore, chemical biology approaches, potentially building upon the structural insights gained from studies with compounds like this compound and other antagonists, can lead to the identification of novel allosteric modulators or compounds that target P2X1 receptor interacting proteins, offering new avenues for modulating P2X1 activity. nih.govnih.gov Exploring the potential for P2X1 receptors as therapeutic targets in areas like male contraception also represents a promising future direction. nih.govthermofisher.com
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying MRS2220’s pharmacological mechanisms?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., receptor specificity, dose-response relationships) and align your question with unresolved issues. For example:
- Example: “How does this compound modulate adenosine receptor signaling in neuronal versus non-neuronal tissues, and what are the implications for its selectivity?”
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. Ensure it is testable through experimental design (e.g., receptor binding assays, in vitro functional studies) .
Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics?
- Methodological Answer :
- Variables : Control for variables like pH, temperature, and solvent composition, which may affect compound stability .
- Replication : Include triplicate measurements in assays to ensure reproducibility .
- Dose Range : Use log-scale concentrations (e.g., 1 nM–100 µM) to capture dose-response curves .
- Documentation : Follow guidelines for transparent reporting (e.g., ARRIVE 2.0) to detail protocols, including equipment specifications and statistical thresholds .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported antagonistic vs. agonistic effects across studies?
- Methodological Answer :
- Data Analysis : Compare experimental conditions (e.g., cell type, assay methodology) from conflicting studies. For instance, discrepancies may arise from differences in G-protein coupling assays vs. cAMP accumulation assays .
- Contradiction Framework : Apply the “principal contradiction” analysis to identify the dominant factor (e.g., receptor subtype vs. experimental model) influencing observed outcomes .
- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC50, EC50) and assess heterogeneity via tools like I² statistics .
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response data with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate efficacy (Emax) and potency (EC50) .
- Error Handling : Use weighted least squares to account for heteroscedasticity in high-variability datasets .
- Bayesian Approaches : Model uncertainty in parameter estimates, particularly for small sample sizes .
Experimental Design and Validation
Q. How to validate this compound’s specificity for adenosine receptors in complex biological systems?
- Methodological Answer :
- Control Experiments :
- Include knockout models (e.g., CRISPR-Cas9-edited cells lacking target receptors) .
- Use selective antagonists (e.g., ZM241385 for A2A receptors) to confirm competitive binding .
- Cross-Validation : Combine orthogonal methods (e.g., radioligand binding, functional cAMP assays) to corroborate findings .
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Synthesis Protocols : Document reaction conditions (e.g., solvent purity, catalyst ratios) using IUPAC nomenclature and spectroscopic data (e.g., NMR, HPLC traces) .
- Batch Testing : Assess compound purity across batches via mass spectrometry and report deviations >5% .
- Open Data : Share raw spectral data and synthetic procedures in public repositories (e.g., ChemRxiv) to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
